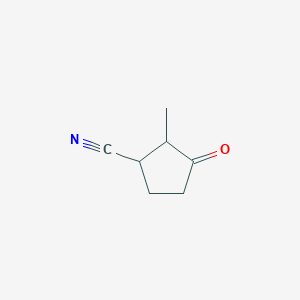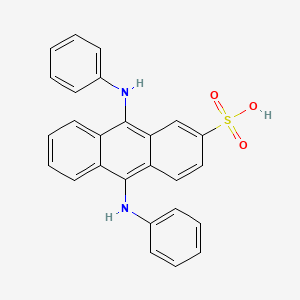
9,10-Dianilinoanthracene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dianilinoanthracene-2-sulfonic acid is an organic compound that belongs to the anthracene family It is characterized by the presence of two aniline groups attached to the 9 and 10 positions of the anthracene ring, and a sulfonic acid group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dianilinoanthracene-2-sulfonic acid typically involves the sulfonation of anthracene followed by the introduction of aniline groups. The process can be summarized as follows:
Sulfonation of Anthracene: Anthracene is treated with sulfuric acid to introduce a sulfonic acid group at the 2 position, forming anthracene-2-sulfonic acid.
Nitration and Reduction: The sulfonated anthracene undergoes nitration to introduce nitro groups at the 9 and 10 positions. The nitro groups are then reduced to amine groups using a reducing agent such as tin(II) chloride in hydrochloric acid.
Aniline Substitution: The resulting amine groups are substituted with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
9,10-Dianilinoanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonate or sulfonamide derivatives.
Substitution: Halogenated anthracene derivatives.
科学研究应用
9,10-Dianilinoanthracene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of biological processes and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 9,10-Dianilinoanthracene-2-sulfonic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: A similar compound with phenyl groups instead of aniline groups.
9,10-Anthraquinone-2-sulfonic acid: Contains a quinone group instead of aniline groups.
Uniqueness
9,10-Dianilinoanthracene-2-sulfonic acid is unique due to the presence of both aniline and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
127414-75-9 |
|---|---|
分子式 |
C26H20N2O3S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
9,10-dianilinoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H20N2O3S/c29-32(30,31)20-15-16-23-24(17-20)26(28-19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)27-18-9-3-1-4-10-18/h1-17,27-28H,(H,29,30,31) |
InChI 键 |
HDBKUJBDEABRQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C3C=CC(=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


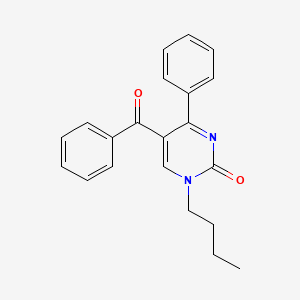

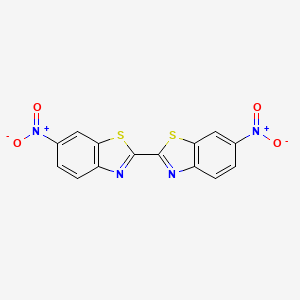
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
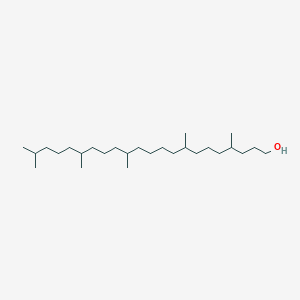
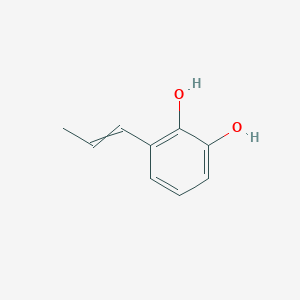
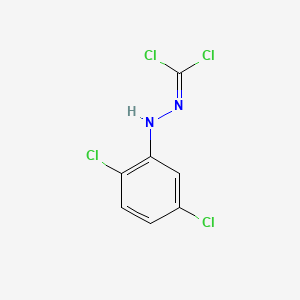
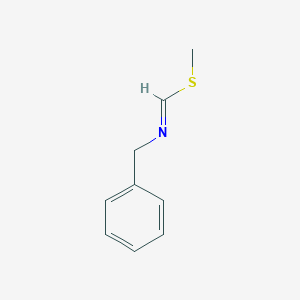
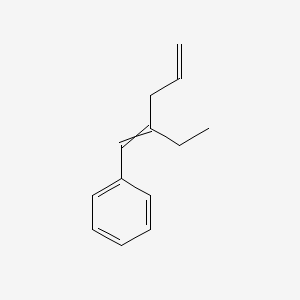
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
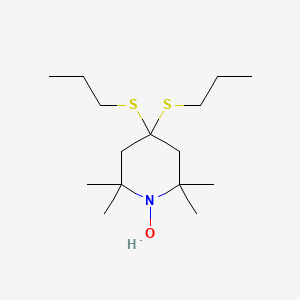
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
